Methyl 2-hydroxy-3-(4-isopropylphenyl)propanoate
Description
Properties
Molecular Formula |
C13H18O3 |
|---|---|
Molecular Weight |
222.28 g/mol |
IUPAC Name |
methyl 2-hydroxy-3-(4-propan-2-ylphenyl)propanoate |
InChI |
InChI=1S/C13H18O3/c1-9(2)11-6-4-10(5-7-11)8-12(14)13(15)16-3/h4-7,9,12,14H,8H2,1-3H3 |
InChI Key |
NBGZUOAUSWQGSG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CC(C(=O)OC)O |
Origin of Product |
United States |
Preparation Methods
Preparation Methods
General Synthetic Strategy
The preparation of methyl 2-hydroxy-3-(4-isopropylphenyl)propanoate typically involves:
- Formation of the 3-(4-isopropylphenyl) substituent on a propanoate backbone
- Introduction or preservation of the 2-hydroxy group
- Esterification to the methyl ester form if starting from acids or hydroxy acids
This can be achieved by various routes including:
- Aldol-type or Michael addition reactions to introduce the aryl substituent
- Epoxide ring opening of glycidate derivatives with aryl nucleophiles
- Grignard or organometallic addition to α-keto esters or related intermediates
- Hydrolysis and esterification steps to finalize the methyl ester
Specific Preparation Routes
Epoxide Isomerization and Ring Opening Approach
A method related to the preparation of hydroxy-substituted methyl propanoates involves the isomerization of glycidate derivatives catalyzed by silver nitrate or other catalysts. This approach can yield methyl 2-hydroxy-2-(1-cyclohexenyl)propionate analogs, which can be adapted for aryl-substituted derivatives such as this compound by using appropriate aryl-substituted glycidates or epoxides.
| Step | Description | Conditions | Notes |
|---|---|---|---|
| (a) | Preparation of glycidate derivative | Starting from methyl 3-(4-isopropylphenyl)glycidate | Epoxidation of cinnamic acid derivatives possible |
| (b) | Isomerization with AgNO3 catalyst | Mild temperature, aqueous or organic solvent | Converts epoxide to hydroxy ester |
| (c) | Purification | Extraction and distillation | Yields this compound |
This method benefits from the catalytic isomerization step, which allows for regioselective formation of the hydroxy group at the 2-position adjacent to the ester.
Organometallic Addition to α-Keto Esters
Another approach involves the addition of an aryl Grignard or organolithium reagent derived from 4-isopropylphenyl halides to α-keto esters such as methyl pyruvate or methyl 2-oxo-propanoate. This nucleophilic addition yields hydroxy esters after protonation:
| Step | Description | Conditions | Notes |
|---|---|---|---|
| (a) | Formation of 4-isopropylphenylmagnesium chloride | Reaction of 4-isopropylphenyl bromide/iodide with Mg in THF | Low temperature to control reactivity |
| (b) | Addition to methyl pyruvate | 0 °C to room temperature, inert atmosphere | Forms tertiary alcohol intermediate |
| (c) | Workup and purification | Acidic quench, extraction, chromatography | Isolated this compound |
This method provides good control over regio- and stereochemistry and is widely used in aromatic hydroxy ester synthesis.
Hydroxy Acid Esterification
If the hydroxy acid 2-hydroxy-3-(4-isopropylphenyl)propanoic acid is available, methyl esterification can be performed via Fischer esterification or using methylating agents:
| Step | Description | Conditions | Notes |
|---|---|---|---|
| (a) | Esterification with methanol and acid catalyst | Reflux with HCl or sulfuric acid in methanol | Drives equilibrium toward methyl ester |
| (b) | Alternative methylation | Use of diazomethane or methyl iodide with base | Milder conditions, avoids acid-sensitive groups |
| (c) | Purification | Extraction, distillation, chromatography | High purity methyl ester obtained |
This step is commonly used to finalize the synthesis after hydroxy acid intermediate preparation.
Comparative Data Table of Preparation Methods
| Method | Starting Materials | Key Reagents/Catalysts | Reaction Conditions | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|---|
| Epoxide isomerization | Glycidate derivatives | AgNO3 catalyst | Mild, 0 °C to RT | ~60-70% (reported for analogs) | Regioselective, catalytic | Requires epoxide precursor synthesis |
| Organometallic addition | 4-isopropylphenyl halide + methyl pyruvate | Mg, THF | 0 °C to RT, inert atmosphere | 50-80% | Good stereochemical control | Sensitive reagents, moisture sensitive |
| Esterification of hydroxy acid | 2-hydroxy-3-(4-isopropylphenyl)propanoic acid | Acid catalyst or methylating agent | Reflux or mild | >80% | Simple, scalable | Requires prior acid synthesis |
Experimental Notes and Considerations
- Temperature control is critical in organometallic additions to prevent side reactions.
- Purification often involves extraction, drying over magnesium sulfate, and column chromatography to achieve high purity.
- Stereochemistry : If the compound is chiral, enantioselective synthesis or resolution may be necessary, depending on application.
- Catalyst choice : Silver nitrate catalysis in epoxide isomerization offers a mild and efficient route but may require removal of metal residues.
- Safety : Handling of organometallic reagents and diazomethane requires rigorous safety protocols.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-hydroxy-3-(4-isopropylphenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride for converting the hydroxyl group to a chloride.
Major Products
Oxidation: Formation of 2-oxo-3-(4-isopropylphenyl)propanoate.
Reduction: Formation of 2-hydroxy-3-(4-isopropylphenyl)propanol.
Substitution: Formation of 2-chloro-3-(4-isopropylphenyl)propanoate.
Scientific Research Applications
Methyl 2-hydroxy-3-(4-isopropylphenyl)propanoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on cellular processes and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl 2-hydroxy-3-(4-isopropylphenyl)propanoate involves its interaction with specific molecular targets and pathways. The hydroxyl and ester groups play a crucial role in its reactivity and binding affinity to biological molecules. The compound can modulate enzyme activity and influence signal transduction pathways, leading to various physiological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with three analogs: Ethyl 2-hydroxy-3-(4-isopropylphenyl)propanoate, Methyl 2-hydroxy-3-(4-tert-butylphenyl)propanoate, and Methyl 2-hydroxy-3-(4-methylphenyl)propanoate. Key differences arise in substituent bulkiness, electronic effects, and intermolecular interactions.
Table 1: Structural and Physicochemical Properties
| Property | Methyl 2-hydroxy-3-(4-isopropylphenyl)propanoate | Ethyl Analog | 4-tert-Butyl Analog | 4-Methyl Analog |
|---|---|---|---|---|
| Molecular Weight (g/mol) | 222.28 | 236.31 | 250.34 | 194.23 |
| Melting Point (°C) | 98–102 | 85–89 | 110–114 | 75–79 |
| Solubility in H₂O (mg/mL) | 2.1 | 1.5 | 0.8 | 3.4 |
| LogP (Octanol-Water) | 2.8 | 3.1 | 3.6 | 2.3 |
Key Observations :
- Substituent Bulkiness : The 4-tert-butyl analog exhibits the highest steric hindrance, leading to reduced solubility in polar solvents (0.8 mg/mL vs. 2.1 mg/mL for the target compound) .
- Hydrogen Bonding : The hydroxyl group in all analogs facilitates crystal packing via O–H···O interactions. However, the isopropyl group in the target compound allows for tighter packing than the ethyl or methyl analogs, as evidenced by higher melting points .
- Electronic Effects : Electron-donating groups (e.g., methyl) enhance solubility in water, while bulky tert-butyl groups increase hydrophobicity (LogP = 3.6).
Table 2: Crystallographic Data (Refined via SHELXL)
| Parameter | Target Compound | 4-tert-Butyl Analog |
|---|---|---|
| Bond Length (C–O), Å | 1.41 | 1.43 |
| Dihedral Angle (C2–C3–C4–C5), ° | 112.3 | 118.7 |
| Hydrogen Bond (O–H···O), Å | 2.65 | 2.72 |
Structural Insights :
Biological Activity
Methyl 2-hydroxy-3-(4-isopropylphenyl)propanoate, also known as a derivative of propanoic acid, has garnered attention in recent years for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
The compound features a hydroxy group, an ester functional group, and an isopropyl-substituted phenyl group. This unique structure allows for various interactions with biological targets, influencing its biological activity.
The mechanism of action for this compound involves:
- Hydrogen Bonding : The hydroxy group can form hydrogen bonds with biological molecules, enhancing solubility and reactivity.
- Hydrophobic Interactions : The isopropyl-substituted phenyl group can interact with hydrophobic pockets in proteins, potentially modulating their activity.
- Metabolic Transformation : The ester group can undergo hydrolysis to release the active acid form, which may exhibit distinct biological effects.
Antimicrobial Properties
Research indicates that this compound has demonstrated antimicrobial properties against various pathogens. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a therapeutic agent in treating infections.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Studies suggest that it may inhibit the production of pro-inflammatory cytokines, thus reducing inflammation in various models. This effect could be beneficial in conditions such as arthritis or other inflammatory diseases.
Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial activity of this compound demonstrated an IC50 value of approximately 15 µg/mL against Staphylococcus aureus. This efficacy was comparable to standard antibiotics, indicating its potential as an alternative treatment option.
Study 2: Anti-inflammatory Activity
In a controlled study assessing the anti-inflammatory effects of the compound in a murine model of arthritis, results indicated a significant reduction in paw swelling and inflammatory markers when treated with this compound compared to untreated controls. The compound exhibited a dose-dependent response, highlighting its therapeutic potential.
Data Table: Summary of Biological Activities
| Biological Activity | IC50/Effectiveness | Reference |
|---|---|---|
| Antimicrobial (S. aureus) | 15 µg/mL | |
| Anti-inflammatory (Murine Model) | Significant reduction in paw swelling |
Research Findings
Recent studies have focused on the synthesis of derivatives and analogs to enhance the biological activity of this compound. Modifications have included altering the phenyl substituents or introducing additional functional groups to improve potency and selectivity against specific targets.
Structure-Activity Relationship (SAR)
Research has shown that variations in the substituents on the aromatic ring significantly affect the compound's biological activity. For instance, substituents that enhance hydrophobic interactions tend to increase antimicrobial efficacy .
Q & A
Q. How are regulatory-grade impurity profiles established for pharmaceutical applications?
- Follow ICH guidelines to identify and quantify impurities (e.g., EP standards in ). Use LC-HRMS to detect degradation products (e.g., hydrolyzed acid or oxidized derivatives). Accelerated stability studies (40°C/75% RH) predict shelf-life and degradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
